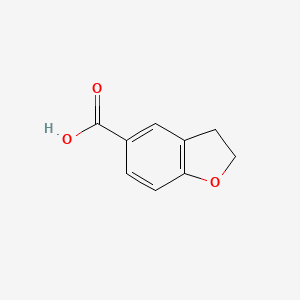

2,3-Dihydrobenzofuran-5-Carboxylic Acid

Descripción

Overview of 2,3-Dihydrobenzofuran-5-Carboxylic Acid as a Chemical Entity

From a chemical standpoint, this compound is defined by its specific molecular arrangement and nomenclature.

IUPAC Name and Common Synonyms

The compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines as 2,3-dihydro-1-benzofuran-5-carboxylic acid . smolecule.com It is also known by several common synonyms, which are frequently encountered in chemical literature and databases.

| Nomenclature Type | Name |

| IUPAC Name | 2,3-dihydro-1-benzofuran-5-carboxylic acid |

| Synonym | 2,3-Dihydrobenzo[b]furan-5-carboxylic acid |

Molecular Formula and Structural Features

The molecular formula for this compound is C₉H₈O₃ . scbt.comrlavie.com This formula indicates that each molecule is composed of nine carbon atoms, eight hydrogen atoms, and three oxygen atoms.

Structurally, the compound features a bicyclic system where a benzene (B151609) ring is fused to a dihydrofuran ring. smolecule.com A carboxylic acid (-COOH) functional group is attached to the 5th position of the benzofuran (B130515) ring structure. smolecule.com The dihydrofuran ring is a five-membered heterocyclic ring containing one oxygen atom and is saturated at the 2 and 3 positions.

| Identifier | Value |

| Molecular Formula | C₉H₈O₃ |

| Molecular Weight | 164.16 g/mol |

| CAS Number | 76429-73-7 |

Classification within Heterocyclic Compounds

This compound is classified as a heterocyclic compound. Heterocyclic compounds are cyclic compounds in which one or more of the ring atoms are elements other than carbon. researchgate.net In this case, the presence of an oxygen atom within the five-membered ring defines it as a heterocycle. Specifically, it belongs to the benzofuran family, which are compounds featuring a furan (B31954) ring fused to a benzene ring. smolecule.com The "dihydro" prefix indicates the partial saturation of the furan ring component. smolecule.com

Significance of the Dihydrobenzofuran Scaffold in Natural Products and Bioactive Molecules

The 2,3-dihydrobenzofuran (B1216630) skeleton is a prevalent structural motif found in a wide array of natural products and synthetic molecules with significant biological activities. researchgate.netacs.org

Presence in Natural Bioactive Compounds

The 2,3-dihydrobenzofuran core is a key component in numerous natural products, including alkaloids, isoflavonoids, lignans, and neolignans, which are often isolated from plants and fungi. researchgate.net These naturally occurring compounds exhibit a broad spectrum of biological activities. researchgate.net For example, eurothiocin B, a 2,3-dihydrobenzofuran, is known to be an α-glucosidase inhibitor. nih.gov The structural diversity and biological relevance of these natural products have made the 2,3-dihydrobenzofuran skeleton a subject of considerable interest for synthetic chemists. researchgate.netrsc.org

Role as a Key Pharmacophore in Drug Discovery

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The dihydrobenzofuran scaffold is recognized as a valuable pharmacophore in medicinal chemistry and drug synthesis. nih.gov

Historical Context of Research on this compound and its Derivatives

The journey of research into this compound and its derivatives is intrinsically linked to the broader history of benzofuran chemistry. The foundational discovery in this field dates back to 1870, when Perkin first synthesized the parent benzofuran ring. acs.orgnih.gov This initial breakthrough laid the groundwork for over a century of investigation into the synthesis and application of benzofuran-based molecules.

For a long period, research focused on isolating and identifying naturally occurring benzofurans, many of which are found in the Moraceae plant family and in furocoumarins like psoralen, used in treating skin diseases. acs.orgnih.gov The discovery of the significant biological activities of these natural products spurred chemists to devise methods to synthesize them and their analogues in the laboratory. smolecule.com This led to the development of numerous synthetic protocols for creating the benzofuran nucleus. acs.orgnih.gov

In recent decades, research has intensified, with a focus on creating diverse libraries of benzofuran and 2,3-dihydrobenzofuran derivatives to explore their therapeutic potential. acs.org The development of innovative and catalytic synthetic strategies has been a major theme, allowing for more efficient and selective production of complex molecules. acs.org

The specific focus on 2,3-dihydrobenzofuran carboxylic acids is a more modern development within this historical arc. For instance, in 2005, research was published on a novel class of 2,3-dihydrobenzofuran-2-carboxylic acids designed as highly potent and subtype-selective PPARα agonists with significant hypolipidemic activity. nih.govresearchgate.net This marked a key step in exploring the therapeutic applications of this specific scaffold. Further studies have explored derivatives as potential anticancer agents by targeting the nuclear factor kappa B (NF-κB) signaling pathway. smolecule.comresearchgate.net A 2015 study detailed the design and synthesis of numerous benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives, which exhibited potent cytotoxic activities against several human cancer cell lines. researchgate.net More recently, in 2016, novel dihydrobenzofuran cyclopropane (B1198618) carboxylic acid derivatives were discovered to be highly potent calcium-sensing receptor (CaSR) antagonists, showing potential for treating osteoporosis. nih.gov

The historical trajectory shows a progression from the fundamental synthesis of the core benzofuran structure to the targeted design and synthesis of complex derivatives like this compound for specific biological applications. smolecule.com

Table 1: Key Milestones in Benzofuran and 2,3-Dihydrobenzofuran Carboxylic Acid Research

| Year | Milestone | Significance |

|---|---|---|

| 1870 | First synthesis of the benzofuran ring by Perkin. acs.orgnih.gov | Foundational discovery that opened the field of benzofuran chemistry. |

| 20th Century | Isolation and identification of numerous naturally occurring benzofurans. smolecule.comacs.orgnih.gov | Drove interest in the synthesis and biological evaluation of benzofuran derivatives. |

| 2005 | Design and synthesis of 2,3-dihydrobenzofuran-2-carboxylic acids as potent PPARα agonists. nih.govresearchgate.net | Demonstrated the potential of this specific scaffold for treating dyslipidemia. |

| 2015 | Synthesis of 2,3-dihydrobenzofuran-2-carboxylic acid N-phenylamide derivatives. researchgate.net | Showcased their potent anticancer activity and inhibition of NF-κB. |

| 2016 | Discovery of dihydrobenzofuran cyclopropane carboxylic acid derivatives as CaSR antagonists. nih.gov | Identified a new potential therapeutic approach for osteoporosis. |

| 2021-2023 | Continued development of innovative and catalytic strategies for benzofuran synthesis. acs.orgnih.gov | Advances in synthetic chemistry enabling more efficient access to complex derivatives. |

Structure

3D Structure

Propiedades

IUPAC Name |

2,3-dihydro-1-benzofuran-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYOLVAXVPOIMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350321 | |

| Record name | 2,3-Dihydrobenzofuran-5-Carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76429-73-7 | |

| Record name | 2,3-Dihydrobenzofuran-5-Carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydrobenzo[b]furan-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 2,3 Dihydrobenzofuran 5 Carboxylic Acid and Its Derivatives

Conventional Organic Synthesis Routes

Conventional synthetic routes to 2,3-dihydrobenzofuran-5-carboxylic acid and its derivatives often involve the manipulation of functional groups on a pre-existing dihydrobenzofuran core or the cyclization of appropriately substituted precursors. These methods, while established, form the foundation for the synthesis of a diverse range of derivatives.

Esterification Reactions

Esterification of this compound is a common transformation to produce ester derivatives, which can serve as protecting groups or as intermediates for further functionalization. The Fischer esterification is a widely employed method for this purpose. This reaction typically involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.commasterorganicchemistry.comathabascau.calibretexts.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used as the solvent, or the water generated during the reaction is removed. masterorganicchemistry.comlibretexts.org

The mechanism of the Fischer esterification proceeds through several key steps: protonation of the carbonyl oxygen of the carboxylic acid, nucleophilic attack by the alcohol to form a tetrahedral intermediate, proton transfer, and subsequent elimination of a water molecule to yield the ester. masterorganicchemistry.com

Table 1: General Conditions for Fischer Esterification

| Parameter | Condition |

| Reactants | This compound, Alcohol (e.g., methanol (B129727), ethanol) |

| Catalyst | Strong acid (e.g., H₂SO₄, HCl, TsOH) |

| Solvent | Excess of the reactant alcohol |

| Temperature | Reflux |

| Reaction Drive | Use of excess alcohol or removal of water |

Decarboxylation Pathways

Decarboxylation, the removal of a carboxyl group, can be a useful reaction to synthesize 2,3-dihydrobenzofuran (B1216630) from this compound. The ease of decarboxylation of aromatic and heterocyclic carboxylic acids can vary significantly depending on the stability of the resulting carbanion intermediate. For some heterocyclic carboxylic acids, decarboxylation can be achieved by heating in a high-boiling solvent, sometimes in the presence of a catalyst.

A patented method for the decarboxylation of various heterocyclic carboxylic acids, including 3-methylbenzofuran-2-carboxylic acid, involves heating the acid in the aprotic polar solvent N,N-dimethylformamide (DMF) with an organic acid catalyst, such as formic acid or acetic acid. google.com This method has been shown to give high yields of the decarboxylated product. google.com Another general method for the decarboxylation of aromatic carboxylic acids involves heating the acid with soda lime, a mixture of calcium hydroxide (B78521) and sodium hydroxide. libretexts.org

Table 2: Conditions for Decarboxylation of a Benzofuran (B130515) Carboxylic Acid Derivative

| Reactant | Catalyst | Solvent | Temperature | Yield | Reference |

| 3-Methylbenzofuran-2-carboxylic acid | Acetic Acid | DMF | 100-105 °C | >90% | google.com |

Reduction Reactions

The carboxylic acid functional group of this compound can be reduced to a primary alcohol, yielding (2,3-dihydro-1-benzofuran-5-yl)methanol. This transformation is typically accomplished using powerful reducing agents, with lithium aluminum hydride (LiAlH₄) being the most common and effective choice. organic-chemistry.org Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not reactive enough to reduce carboxylic acids. organic-chemistry.org

The reduction with LiAlH₄ is usually carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide and liberate the primary alcohol. The reaction proceeds through the formation of an aldehyde intermediate, which is immediately further reduced to the alcohol. organic-chemistry.org

Table 3: Reduction of Carboxylic Acids to Primary Alcohols

| Reactant | Reducing Agent | Solvent | Product |

| Carboxylic Acid (R-COOH) | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF | Primary Alcohol (R-CH₂OH) |

Nucleophilic Acyl Substitution Reactions

The carboxylic acid of this compound can be converted into various other functional groups through nucleophilic acyl substitution reactions. A common strategy involves the initial conversion of the carboxylic acid into a more reactive derivative, such as an acid chloride, which can then readily react with a wide range of nucleophiles.

For instance, treatment of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can efficiently produce the corresponding 2,3-dihydrobenzofuran-5-carbonyl chloride. This activated intermediate can then be reacted with amines to form amides. Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using a coupling reagent. For example, the synthesis of 2-arylbenzofuran-3-carboxamides has been accomplished by reacting the corresponding carboxylic acid with an amine in the presence of N,N,N′,N′-tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate (B81430) (TBTU) and a base like triethylamine (B128534) in a solvent such as dimethylformamide (DMF). acs.org

Table 4: Example of Amide Coupling Reaction

| Carboxylic Acid | Amine | Coupling Reagent | Base | Solvent | Product |

| 2-Arylbenzofuran-3-carboxylic acid | Primary or Secondary Amine | TBTU | Triethylamine | DMF | 2-Arylbenzofuran-3-carboxamide |

Advanced Synthetic Approaches

Modern synthetic chemistry offers powerful tools for the construction of complex molecules, and the synthesis of this compound and its derivatives has benefited greatly from the development of transition-metal-catalyzed reactions. Palladium catalysis, in particular, has proven to be exceptionally versatile in this regard.

Palladium-Catalyzed Cyclization/Suzuki-Coupling Reactions

Palladium-catalyzed reactions provide efficient pathways for the construction of the 2,3-dihydrobenzofuran ring system and for the subsequent functionalization of the aromatic core. These methods often offer high levels of chemo- and regioselectivity under mild reaction conditions.

One advanced strategy involves the palladium-catalyzed intramolecular cyclization of suitable precursors to form the dihydrobenzofuran ring. For example, palladium-catalyzed oxidative annulations between phenols and alkenylcarboxylic acids have been shown to produce a variety of benzofuran and dihydrobenzofuran derivatives. semanticscholar.orgresearchgate.net

Following the construction of the core structure, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce a wide range of substituents onto the aromatic ring. The Suzuki coupling involves the reaction of an organoboron compound, typically a boronic acid or its ester, with an organohalide in the presence of a palladium catalyst and a base. mdpi.com

For the synthesis of derivatives of this compound, a common precursor is a halogenated dihydrobenzofuran, such as 5-bromo-2,3-dihydrobenzofuran. This compound can undergo a Suzuki coupling with various arylboronic acids to introduce diverse aryl groups at the 5-position. The resulting 5-aryl-2,3-dihydrobenzofuran can then be further elaborated. If the starting material already contains an ester group at another position, subsequent hydrolysis can yield the desired carboxylic acid derivative. For instance, methyl 5-bromobenzofuran-2-carboxylate has been successfully coupled with a variety of arylboronic acids using a palladium catalyst, followed by ester hydrolysis to yield the corresponding 5-arylbenzofuran-2-carboxylic acids. acs.orgresearchgate.net

Table 5: Example of a Palladium-Catalyzed Suzuki Coupling Reaction

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product | Yield | Reference |

| Methyl 5-bromobenzofuran-2-carboxylate | 4-Chlorophenylboronic acid | Pd(II)-complex | Cs₂CO₃ | Toluene | Methyl 5-(4-chlorophenyl)benzofuran-2-carboxylate | 96% | researchgate.net |

This sequential palladium-catalyzed cyclization and cross-coupling strategy represents a powerful and modular approach for the synthesis of a diverse library of this compound derivatives with tailored properties for various applications.

Biocatalytic Strategies for Stereoselective Synthesis

Biocatalysis has emerged as a powerful strategy for the highly selective synthesis of complex molecules. For 2,3-dihydrobenzofuran derivatives, a notable biocatalytic approach involves the cyclopropanation of benzofurans using engineered myoglobins. nih.govrochester.edu This method facilitates the construction of stereochemically dense 2,3-dihydrobenzofurans with exceptional levels of diastereo- and enantioselectivity, often achieving enantiopurity greater than 99.9% de (diastereomeric excess) and ee (enantiomeric excess). nih.govnih.govresearchgate.net

The reaction, catalyzed by an iron-containing heme protein, provides an efficient and highly stereoselective route to valuable 2,3-dihydrobenzofuran scaffolds that can be used in medicinal chemistry. rochester.edunih.gov Computational studies and structure-reactivity relationships have provided insight into the reaction mechanism, helping to explain the high selectivity of the biocatalyst. nih.govrochester.edu This strategy has been successfully applied on a preparative scale and is compatible with whole-cell biotransformations, highlighting its practical utility. nih.gov

Electrooxidative Annulation Techniques

Electrochemical methods offer a unique approach to constructing the 2,3-dihydrobenzofuran ring system. An electrooxidative [3+2] annulation of phenols with electron-deficient alkenes has been developed for the synthesis of C3-functionalized 2-aryl-2,3-dihydrobenzofuran derivatives. researchgate.net This process is initiated by the anodic oxidation of phenols, which generates carbon radicals. These radicals then undergo an addition reaction with the electron-deficient alkenes to construct the dihydrobenzofuran ring. researchgate.net This technique avoids the need for stoichiometric chemical oxidants, aligning with the principles of green chemistry. researchgate.net

Visible Light-Mediated Synthesis of Dihydrobenzofuran Chalcogenides

In recent years, visible-light photoredox catalysis has become a prominent tool in organic synthesis for its mild and sustainable reaction conditions. rsc.org A specific application is the synthesis of 2,3-dihydrobenzofuran chalcogenides through the oxyselenocyclization of 2-allylphenols in the presence of chalcogenides. mdpi.comscilit.com This reaction is promoted by a simple I₂/SnCl₂ system and activated by blue LED irradiation. mdpi.comscilit.com The method demonstrates good to excellent yields and tolerates a variety of functional groups, showcasing its versatility. mdpi.comscilit.com This approach represents a sustainable alternative to traditional methods for functionalizing the dihydrobenzofuran core. mdpi.com Other visible-light-driven methods include the oxidative [3+2] cycloaddition of phenols and alkenes, which can be used for the modular synthesis of a large family of dihydrobenzofuran natural products. nih.gov

| Product Compound Name | Yield | Physical State |

|---|---|---|

| 2-(((4-Fluorophenyl)selanyl)methyl)-2,3-dihydrobenzofuran | 96% | White solid |

| 2-((Thiophen-2-ylselanyl)methyl)-2,3-dihydrobenzofuran | 83% | Yellow oil |

| 1-(2-((Phenylselanyl)methyl)-2,3-dihydrobenzofuran-5-yl)ethan-1-one | 87% | Colorless oil |

| 2-(((4-Chlorophenyl)thio)methyl)-2,3-dihydrobenzofuran | 43% | Yellow oil |

Diversity-Oriented Synthesis for Library Generation

Diversity-oriented synthesis (DOS) is a strategy aimed at producing collections of structurally diverse small molecules, known as libraries, for high-throughput screening in drug discovery. nih.gov Efficient protocols have been developed for the creation of libraries based on 3-carboxy 2-aryl benzofuran and 3-carboxy 2-aryl trans-2,3-dihydrobenzofuran scaffolds. nih.govacs.org

These syntheses typically utilize commercially available building blocks, such as salicylaldehydes, aryl boronic acids or halides, and various primary or secondary amines. acs.orgnih.gov By systematically varying these starting materials, libraries of lead-like compounds with a wide range of physicochemical properties can be generated. nih.govacs.org For example, one study produced 54 compounds with molecular weights ranging from 299–421 and calculated octanol/water partition coefficients of 1.9–4.7. nih.govacs.org A more advanced "Mask and Release" strategy has also been developed for the diversity-oriented synthesis of DNA-encoded libraries (DEL), enabling the creation of DNA-conjugated dihydrobenzofuran core skeletons. nih.gov

One-Pot Procedures for Substituted 2,3-Dihydrobenzofurans

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency and resource conservation. Several one-pot procedures have been reported for the synthesis of substituted 2,3-dihydrobenzofurans.

One such method involves a rhodium-catalyzed intramolecular sp³ C-H insertion reaction of an α-imino rhodium carbene, which is generated from N-sulfonyl-1,2,3-triazoles. rsc.org This process yields a variety of 2,3-disubstituted dihydrobenzofurans in good to excellent yields. rsc.org Another approach is a [4 + 1] annulation reaction between ortho-substituted para-quinone methides and bromonitromethane. rsc.org This reaction proceeds under mild, metal-free conditions to afford functionalized 2,3-dihydrobenzofurans. rsc.org

Precursor and Intermediate Compounds in Synthesis

The synthesis of this compound relies on the availability of suitable precursor and intermediate compounds. The strategic choice of starting materials and the synthetic route are critical for an efficient process.

Synthesis from Benzofuran-5-Carboxylic Acid

A direct and logical precursor for this compound is its unsaturated analogue, benzofuran-5-carboxylic acid. The conversion involves the selective reduction of the furan (B31954) ring's double bond. A common method to achieve this transformation is catalytic hydrogenation. For the related benzofuran-2-carboxylic acid, hydrogenation over a 10% Palladium on carbon (Pd/C) catalyst in ethyl acetate (B1210297) for 48 hours has been shown to be effective, yielding the corresponding 2,3-dihydro-1-benzofuran-2-carboxylic acid. Another established method for reducing the benzofuran ring is the use of magnesium crumbles in a mixture of THF and methanol at low temperatures, which has been used to prepare trans-2-aryl-2,3-dihydrobenzofuran-3-carboxylates from their benzofuran precursors. acs.org These methods demonstrate a general strategy for the synthesis of dihydrobenzofuran carboxylic acids from their benzofuran counterparts.

| Method | Reagents and Conditions | Precursor Type | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | 10% Pd/C, H₂ (65-70 psi), Ethyl Acetate, 48h | Benzofuran-2-carboxylic acid | |

| Dissolving Metal Reduction | Mg crumbles, THF-MeOH (1:1), -15 °C | 2-Arylbenzofuran-3-carboxylate | acs.org |

Utilization of 2-Allylphenols and Chalcogenides

A sustainable and modern approach to synthesizing 2,3-dihydrobenzofuran derivatives involves the visible light-mediated oxyselenocyclization of 2-allylphenols with chalcogenides. mdpi.comresearchgate.net This method stands out for its mild reaction conditions, which are facilitated by a simple iodine/tin(II) chloride (I₂/SnCl₂) promoter system and activated by blue LED irradiation. mdpi.com The reaction proceeds through an oxyselenocyclization process, effectively forming the dihydrobenzofuran ring. mdpi.com This technique demonstrates broad functional group tolerance, consistently producing the desired chalcogen-containing 2,3-dihydrobenzofuran products in good to excellent yields. mdpi.comresearchgate.net The versatility of this method makes it a valuable tool for creating a library of derivatives for further chemical exploration. mdpi.com

Application of o-Nitrotoluenes and Aromatic Aldehydes

An efficient, one-pot procedure has been developed for the synthesis of 2-aryl-5-substituted-2,3-dihydrobenzofurans starting from readily available o-nitrotoluenes and various aromatic aldehydes. acs.orgacs.orglookchem.com This strategy provides a rapid and practical route to a diverse array of highly functionalized 2,3-dihydrobenzofuran structures. acs.orgacs.org The reaction is generally high-yielding and allows for significant structural variation in the final products, which can then be further manipulated. acs.org For instance, the reaction between 3-methyl-4-nitrobenzonitrile (B1363978) and an appropriate aldehyde can yield a dihydrobenzofuran with a nitrile group at the 5-position, which can be a precursor to the carboxylic acid. acs.org

Derivations from 2-Iodophenols and Acrylic Esters

The synthesis of 2,3-dihydrobenzofuran-2-carboxylates can be accomplished via the intermolecular coupling of 2-iodophenols with acrylic esters like methyl methacrylate. acs.org This reaction is typically catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(Ph₃P)₂Cl₂). acs.org The process involves a cyclization reaction that forms the dihydrobenzofuran ring and installs an ester group at the 2-position. This ester can subsequently be hydrolyzed to yield the corresponding carboxylic acid, providing a direct route to compounds like 2,3-dihydrobenzofuran-2-carboxylic acid and its substituted analogues. acs.orgnih.gov

Purification and Characterization Techniques in Synthesis

The successful synthesis of this compound and its derivatives is contingent upon rigorous purification and unambiguous structural characterization. A combination of spectroscopic and chromatographic methods, supplemented by X-ray crystallography, is essential for isolating pure compounds and confirming their molecular architecture.

Spectroscopic Analysis (NMR, FT-IR)

Spectroscopic techniques are fundamental for the structural elucidation of newly synthesized dihydrobenzofuran derivatives.

Nuclear Magnetic Resonance (NMR) : Both ¹H and ¹³C NMR spectroscopy are routinely used to characterize these molecules. mdpi.comresearchgate.net ¹H NMR provides detailed information about the electronic environment and connectivity of protons, including characteristic signals for the protons on the dihydrofuran ring and the aromatic backbone. ias.ac.inorientjchem.org For example, the protons at the C2 and C3 positions of the dihydrofuran ring typically appear as multiplets in specific regions of the spectrum. mdpi.com ¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid or ester group. mdpi.comchemicalbook.com

Fourier-Transform Infrared (FT-IR) : FT-IR spectroscopy is employed to identify the key functional groups present in the molecule. orientjchem.orgmdpi.com The spectrum of a 2,3-dihydrobenzofuran carboxylic acid derivative would be expected to show a strong absorption band for the carbonyl (C=O) group of the carboxylic acid, typically in the range of 1680-1710 cm⁻¹, and a broad absorption for the hydroxyl (-OH) group of the acid. mdpi.comnist.gov

| Technique | Compound Type | Key Observations | References |

| ¹H NMR | 2-((Phenylthio)methyl)-2,3-dihydrobenzofuran | Multiplet at 4.94–4.88 ppm (1H), Multiplets at 3.40–3.33 ppm (2H) and 3.12–3.05 ppm (2H) | mdpi.com |

| ¹³C NMR | 2,3-Dihydrobenzofuran Chalcogenides | Signals confirming the carbon skeleton of the dihydrobenzofuran core. | mdpi.com |

| FT-IR | Benzofuran Carbohydrazide (B1668358) Derivative | Absorption band at 1743 cm⁻¹ attributed to C=O stretching of an indolinone group and 1621 cm⁻¹ for a carbohydrazide C=O. | orientjchem.org |

Chromatographic Purification Methods

Purification of the crude products from synthesis is critical to obtaining analytically pure samples.

Column Chromatography : This is the most common method for purifying 2,3-dihydrobenzofuran derivatives. acs.orgmdpi.com The crude reaction mixture is loaded onto a silica (B1680970) gel column, and a solvent system (eluent), often a mixture of petroleum ether and ethyl acetate, is passed through the column to separate the desired product from byproducts and unreacted starting materials. ias.ac.inmdpi.com

Thin-Layer Chromatography (TLC) : TLC is used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography. orientjchem.org

| Method | Stationary Phase | Typical Eluent System | Application | References |

| Flash Chromatography | Silica Gel | Petroleum Ether:Ethyl Acetate (e.g., 97:3 or 80:20) | Separation of diastereoisomers and purification of final products. | ias.ac.in |

| Column Chromatography | Silica Gel (200-300 mesh) | Petroleum Ether:Ethyl Acetate (5:1) | Isolation of spiro[benzofuran-2,2′-inden]-3-yl)carbamate derivatives. | mdpi.com |

X-ray Diffraction for Structural Confirmation

For crystalline derivatives, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure. nih.govresearchgate.net This technique provides unequivocal proof of the compound's constitution, configuration, and conformation by mapping the electron density of the crystal. nih.govresearchgate.net While not applied to every synthesized compound due to the requirement of high-quality crystals, it serves as the gold standard for structural confirmation when available and is crucial for validating new synthetic methodologies or for compounds with ambiguous stereochemistry. nih.govarkat-usa.org The diffraction pattern can also be used to confirm the phase of a material. acs.org

Iii. Biological and Pharmacological Research on 2,3 Dihydrobenzofuran 5 Carboxylic Acid

Anticancer Research and Mechanisms of Action

Derivatives of the 2,3-dihydrobenzofuran (B1216630) structure have demonstrated notable potential as anticancer agents. researchgate.net The therapeutic effects are often attributed to their ability to interfere with key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

The Nuclear Factor Kappa B (NF-κB) signaling pathway is a critical regulator of cellular processes, including inflammation and cell survival. mdpi.commdpi.com Its aberrant activation is a hallmark of many cancers, making it a key target for therapeutic intervention. nih.gov Studies have shown that compounds containing the 2,3-dihydrobenzofuran scaffold can effectively inhibit this pathway.

In the pursuit of novel anticancer agents, a series of 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives were designed and synthesized. nih.gov These compounds were found to inhibit NF-κB transcriptional activity that was induced by lipopolysaccharides (LPS) in macrophage cells. researchgate.netnih.gov The research indicated that the presence of hydrophobic groups on the N-phenyl ring enhanced the NF-κB inhibitory activity. nih.gov Further research on other benzofuran (B130515) derivatives has shown that they can significantly inhibit the phosphorylation levels of key proteins in the NF-κB pathway, such as IKKα/IKKβ, IκBα, and p65, in a dose-dependent manner. mdpi.com This inhibition of NF-κB activation suggests a mechanism by which these compounds may exert their anticancer effects. mdpi.comnih.gov

A key indicator of a compound's anticancer potential is its ability to induce cell death, or cytotoxicity, in cancer cell lines. Derivatives of 2,3-dihydrobenzofuran have been evaluated against various human cancer cell lines, demonstrating potent cytotoxic effects. nih.gov

Specifically, novel 2,3-dihydrobenzofuran-2-carboxamide derivatives exhibited significant cytotoxicity at low micromolar concentrations against a panel of six human cancer cell lines. researchgate.netnih.gov These included HCT-15 (colon cancer), NUGC-3 (gastric cancer), and NCI-H23 (non-small cell lung cancer). researchgate.netnih.gov The effectiveness of these compounds highlights the potential of the 2,3-dihydrobenzofuran scaffold as a basis for developing new anticancer agents.

Table 1: Cytotoxicity of 2,3-Dihydrobenzofuran Derivatives Against Human Cancer Cell Lines

| Cell Line | Cancer Type | Compound Class | Result |

| HCT-15 | Colon | 2,3-Dihydrobenzofuran-2-carboxamide derivatives | Potent cytotoxic activity observed researchgate.netnih.gov |

| NUGC-3 | Gastric | 2,3-Dihydrobenzofuran-2-carboxamide derivatives | Potent cytotoxic activity observed researchgate.netnih.gov |

| NCI-H23 | Lung | 2,3-Dihydrobenzofuran-2-carboxamide derivatives | Potent cytotoxic activity observed researchgate.netnih.gov |

This table summarizes the reported cytotoxic effects of 2,3-dihydrobenzofuran derivatives on specific cancer cell lines.

Beyond direct cytotoxicity, compounds based on the 2,3-dihydrobenzofuran structure have shown broader anti-tumor activities. researchgate.net The benzofuran scaffold is a component of several natural and synthetic compounds with established anti-tumor and antimitotic activity. nih.gov The potential of these compounds is often linked to their ability to inhibit multiple cellular mechanisms crucial for tumor growth and spread. Research has confirmed the inhibitory potency of various benzofurans against a wide range of human cancer cell lines, marking them as promising candidates for further development. scispace.comresearchgate.net

Anti-inflammatory Activities

Inflammation is a physiological response to injury and infection, but chronic inflammation can contribute to various diseases, including cancer. mdpi.commdpi.com The 2,3-dihydrobenzofuran scaffold is present in compounds that exhibit significant anti-inflammatory properties. nih.govmdpi.comnih.gov

Compounds derived from 2,3-dihydrobenzofuran can modulate inflammatory responses by interfering with key signaling pathways. The NF-κB pathway, crucial in cancer, is also a central player in the inflammatory response. mdpi.commdpi.com By inhibiting NF-κB, these compounds can down-regulate the secretion of pro-inflammatory factors. mdpi.com For instance, a piperazine/benzofuran hybrid was shown to reduce the secretion of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). mdpi.com Similarly, a series of 2,3-dihydrobenzofuran-5-acetic acids were prepared and tested as potential anti-inflammatory agents, demonstrating the therapeutic potential of this chemical class. nih.gov

Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (NOS2 or iNOS) are key enzymes that produce mediators of inflammation. nih.govnih.gov Their inhibition is a major strategy for controlling inflammation. d-nb.inforesearchgate.net

Studies on fluorinated 2,3-dihydrobenzofuran derivatives have shown that they can suppress inflammation stimulated by lipopolysaccharides. nih.govmdpi.com This suppression is achieved by inhibiting the expression of both COX-2 and NOS2. nih.govmdpi.com This dual inhibition leads to a decreased secretion of inflammatory mediators like prostaglandin (B15479496) E2 and nitric oxide. nih.govmdpi.com The ability of these compounds to target both COX-2 and NOS2 underscores their potential as effective anti-inflammatory agents. nih.govmdpi.comnih.gov

Agonistic and Antagonistic Activities

The ability of 2,3-dihydrobenzofuran derivatives to act as agonists or antagonists at various receptors is a key area of pharmacological investigation. These interactions are crucial for the development of novel therapeutic agents for a range of diseases.

Recent research has identified 2,3-dihydro-1-benzofuran derivatives as a promising class of potent and selective agonists for the Cannabinoid Receptor 2 (CB2). The CB2 receptor is a component of the endogenous cannabinoid system and is primarily expressed in immune cells, making it an attractive target for therapies aimed at modulating immune responses and inflammation without the psychoactive effects associated with Cannabinoid Receptor 1 (CB1) activation. nih.gov

A series of N-alkyl-isatin acylhydrazone derivatives, known to be potent CB2 agonists, served as the basis for the design of novel 2,3-dihydro-1-benzofuran derivatives with improved drug-like properties. nih.gov One such derivative, 3-Benzyl-3-methyl-2,3-dihydrobenzofuran-5-carboxylic acid, was synthesized as part of these efforts. The stimulation of the CB2 receptor by these compounds has been shown to suppress microglial cell activation and neuroinflammation, highlighting their potential in treating neuropathic pain. nih.gov

The research into these derivatives has been multidisciplinary, involving not only synthesis but also sophisticated computational methods like ligand-steered modeling to predict the binding modes of these agonists with the CB2 receptor. nih.gov For instance, the most selective compound from one study, MDA7, and its active S enantiomer, MDA104, demonstrated the stereospecificity of this interaction. The potency of these compounds is illustrated by the activity of MDA42 and MDA39 at the CB2 receptor. MDA42 also showed efficacy in an animal model of neuropathic pain. nih.gov

| Compound | Description | Therapeutic Potential |

|---|---|---|

| 3-Benzyl-3-methyl-2,3-dihydrobenzofuran-5-carboxylic acid | A synthesized derivative designed for improved bioavailability. | Neuropathic pain |

| MDA7 | A highly selective racemic compound. | Neuropathic pain |

| MDA104 | The active S enantiomer of MDA7. | Neuropathic pain |

| MDA42 and MDA39 | The most potent compounds at the CB2 receptor in their series. | Neuropathic pain |

A novel class of 2,3-dihydrobenzofuran-2-carboxylic acids has been designed and synthesized, demonstrating high potency and subtype-selectivity as Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists. acs.orgnih.gov PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism. nih.gov Agonism of PPARα can lead to a reduction in plasma triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol, making it a valuable target for the treatment of dyslipidemia. acs.orgnih.gov

Systematic structure-activity relationship (SAR) studies have been conducted to identify the key structural features necessary for both the potency and selectivity of these compounds. acs.orgnih.gov Selected compounds from this class have been evaluated in animal models of dyslipidemia, including Syrian hamsters and male Beagle dogs. In these studies, the compounds exhibited significant cholesterol- and triglyceride-lowering effects at doses much lower than that of the commercially available weak PPARα agonist, fenofibrate. acs.orgnih.gov

| Compound Class | Mechanism of Action | Observed Effect | Animal Models |

|---|---|---|---|

| 2,3-Dihydrobenzofuran-2-carboxylic acids | Potent and subtype-selective PPARα agonism | Excellent cholesterol- and triglyceride-lowering activity | Syrian hamsters, male Beagle dogs |

Other Reported Biological Activities of Dihydrobenzofuran Derivatives

Beyond their agonistic activities at specific receptors, derivatives of 2,3-dihydrobenzofuran have been reported to possess a range of other biological properties. These include antimicrobial, antioxidant, and analgesic effects, further broadening the therapeutic potential of this chemical scaffold.

The benzofuran nucleus and its derivatives are recognized as a "privileged structure" in drug discovery, particularly in the development of antimicrobial agents. rsc.org Various derivatives of 2,3-dihydrobenzofuran have been synthesized and evaluated for their activity against a spectrum of microbial pathogens.

For example, certain 2-substituted-3-methylbenzofuran derivatives have demonstrated significant antibacterial and antifungal properties. rsc.org The presence of specific moieties, such as pyrazole (B372694), alongside the benzofuran ring has been shown to enhance these activities. rsc.org Similarly, bis-benzofuran-thiadiazine derivatives have shown promising activity against both bacterial and fungal strains, with some compounds exhibiting greater activity than the standard drug, neomycin. rsc.org The antimicrobial activity of benzofuran derivatives often depends more on the substitution pattern on the heterocyclic furan (B31954) ring than on the aromatic part of the molecule. rsc.org

A study of isobenzofuran-1(3H)-one derivatives, which are structurally related to the dihydrobenzofuran core, showed that all tested compounds exhibited antifungal activity against Candida albicans and good antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. imjst.org

| Compound Class | Activity | Target Organisms |

|---|---|---|

| 2-Substituted-3-methylbenzofuran derivatives | Antibacterial, Antifungal | Various bacterial and fungal strains |

| Bis-benzofuran-thiadiazine derivatives | Antibacterial, Antifungal | Various bacterial and fungal strains |

| Isobenzofuran-1(3H)-one derivatives | Antifungal, Antibacterial | Candida albicans, Staphylococcus aureus, Escherichia coli |

The antioxidant potential of 2,3-dihydrobenzofuran derivatives has also been a subject of investigation. The "antioxidant profile" of 2,3-dihydrobenzo[b]furan-5-ol and its analogues has been determined through various studies, including their ability to inhibit lipid peroxidation. nih.gov The antioxidant capacity was found to increase with the substitution of heavier chalcogens in the furan ring. nih.gov

In studies on liver microsomes, while the oxygen, sulfur, and selenium-containing compounds showed weak to moderate inhibitory activity against lipid peroxidation, the organotellurium analogue was a potent inhibitor. nih.gov Another study reported on a water-soluble antioxidant of the benzofuran family, 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid, which was found to have better antioxidant activity than the congener compound Trolox C. nih.gov The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals, a property influenced by the electronic nature of the substituents on the benzofuran ring system.

| Compound | Antioxidant Mechanism | Key Finding |

|---|---|---|

| 2,3-Dihydrobenzo[b]furan-5-ol and analogues | Inhibition of lipid peroxidation | Antioxidant capacity increases with heavier chalcogen substitution. |

| 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid | Free radical scavenging | Demonstrated better antioxidant activity than Trolox C. nih.gov |

The analgesic properties of 2,3-dihydrobenzofuran derivatives are closely linked to their activity as CB2 receptor agonists. As mentioned previously, the modulation of the CB2 receptor is an emerging strategy for the treatment of neuropathic pain, which is characterized by hyperalgesia and allodynia. nih.gov

Compounds that selectively activate the CB2 receptor have shown efficacy in various animal models of pain, including inflammatory, postoperative, neuropathic, and osteoarthritic pain. nih.gov The 2,3-dihydro-1-benzofuran derivative, MDA42, was tested in a model of neuropathic pain and exhibited significant activity, comparable to other known CB2 agonists. nih.gov This suggests that the analgesic effects of these compounds are mediated, at least in part, through the suppression of neuroinflammation via the CB2 receptor.

| Compound Class/Example | Mechanism of Action | Therapeutic Target |

|---|---|---|

| 2,3-Dihydro-1-benzofuran derivatives (e.g., MDA42) | Selective CB2 receptor agonism | Neuropathic pain |

Anticonvulsant Properties

The 2,3-dihydrobenzofuran scaffold is related to other heterocyclic systems that have been investigated for anticonvulsant activity. Studies on related structures have identified key pharmacophoric elements considered essential for this activity, which include a hydrophobic domain, a hydrogen bonding domain, an electron donor moiety, and a distal hydrophobic aryl ring. researchgate.net The presence of these features is believed to enhance binding at the target site through van der Waals forces, potentially increasing potency. researchgate.net Research into new amides derived from structures like 3,3-diphenyl-propionic acid has yielded compounds with a broad spectrum of activity in preclinical seizure models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov For instance, one such derivative demonstrated significant protection in these models, suggesting that its mechanism may involve interaction with neuronal voltage-sensitive sodium channels. nih.gov

Neuroprotective Effects

Derivatives of the 2,3-dihydrobenzofuran structure have shown notable neuroprotective properties. Analogues of alpha-tocopherol (B171835) incorporating the 2,3-dihydro-1-benzofuran-5-ol moiety have been synthesized and evaluated for their ability to inhibit lipid peroxidation and scavenge superoxyl radicals, which are implicated in pathological conditions like stroke and central nervous system trauma. nih.gov One such analogue demonstrated superior antioxidant properties and brain penetration, offering protection against head injury in animal models. nih.gov

Further research into benzofuran-2-carboxamide (B1298429) derivatives has identified compounds with potent action against NMDA-induced excitotoxicity, a process involved in traumatic brain injury and neurodegenerative disorders. biomolther.orgresearchgate.net Excitotoxicity results from the overactivation of glutamate (B1630785) receptors, leading to neuronal cell death. biomolther.orgmdpi.com Certain derivatives exhibited neuroprotective effects comparable to the known NMDA antagonist memantine. biomolther.orgresearchgate.net The neuroprotective potential is also linked to the modulation of key cellular pathways. For example, a benzofuran-containing selenium compound was found to reduce oxidative stress markers, normalize acetylcholinesterase (AChE) activity, and favorably modulate apoptosis-related proteins by increasing the BCL-2 to BAX ratio, which promotes neuronal survival. nih.gov This compound also increased levels of brain-derived neurotrophic factor (BDNF) and nuclear factor erythroid 2 (NRF2), both of which are associated with neuroprotection. nih.gov

Table 1: Neuroprotective Actions of Benzofuran Derivatives

| Derivative Class | Mechanism of Action | Observed Effects | Reference |

|---|---|---|---|

| 2,3-Dihydro-1-benzofuran-5-ols | Inhibition of lipid peroxidation, superoxyl radical scavenging | Protection against head injury in mice | nih.gov |

| Benzofuran-2-carboxamides | Anti-excitotoxic | Protection against NMDA-induced neuronal cell damage | biomolther.orgresearchgate.net |

| Selenium-containing Benzofuran | Reduction of oxidative stress, AChE inhibition, modulation of apoptosis | Improved memory performance, increased neuronal survival markers (BCL-2, BDNF) | nih.gov |

Anti-HIV Activity

The benzofuran scaffold has been utilized as a foundation for synthesizing novel compounds with potential anti-HIV activity. A variety of derivatives, including thiosemicarbazides and their cyclized products like thiazoles and thiazolidinones, have been evaluated. koreascience.kr Certain compounds from these series produced a significant reduction in the viral cytopathic effect in vitro. koreascience.kr

Other studies have focused on 3-benzoylbenzofurans and their corresponding pyrazole derivatives. nih.gov Evaluation of these compounds against pseudoviruses revealed several potent inhibitors of HIV-1. nih.gov Notably, a fluorinated pyrazole derivative demonstrated high anti-HIV activity, which is consistent with previous reports on the potency of fluorinated pyrazoles against HIV. nih.gov The structure-activity relationship suggests that specific substitutions on the benzofuran and pyrazole rings are crucial for activity. nih.gov Furthermore, 5′-O-fatty acyl derivatives of the anti-HIV nucleoside analog 3′-fluoro-2′,3′-dideoxythymidine (FLT) have been synthesized, showing that lipophilic conjugates can exhibit enhanced activity against both cell-free and cell-associated viruses, including multidrug-resistant strains. mdpi.com

Antimalarial Activity

The search for new antimalarial agents has led to the investigation of molecules containing the benzofuran structure. In studies involving N2-acyl tetrahydro-β-carboline derivatives, the benzofuran-2-yl amide portion was found to be essential for potent in vitro activity against Plasmodium falciparum. nih.gov The synthesis and evaluation of pure enantiomers of these compounds demonstrated the pharmacological superiority of the (R)-enantiomer. nih.gov Structure-activity relationship studies involving substitutions on the benzofuran ring indicated that a 5-substituted benzofuran-2-yl amide moiety is preferred for antimalarial activity. nih.gov

Enzyme Inhibition (e.g., α-glucosidase)

Derivatives of 2,3-dihydrobenzofuran have been identified as effective inhibitors of certain enzymes, including α-glucosidase. This enzyme plays a crucial role in carbohydrate digestion, and its inhibition is a key therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. whiterose.ac.uknih.gov

Studies have shown that benzofuran derivatives, including those from natural sources like Morus genus plants, exhibit α-glucosidase inhibitory effects. researchgate.net Synthetic derivatives, such as hybrid compounds of benzofuran and 1,3,4-oxadiazole, have been developed and evaluated. researchgate.net Many of these synthesized compounds were found to be significantly more active than the standard drug, acarbose. researchgate.net The inhibitory activity is influenced by the nature and position of substituents on the aryl ring of the benzofuran scaffold.

Table 2: α-Glucosidase Inhibitory Activity of Benzofuran Derivatives

| Compound Class | Key Feature | Result | Reference |

|---|---|---|---|

| 5-Aryl-2-(6'-nitrobenzofuran-2'-yl)-1,3,4-oxadiazoles | Hydroxyl and halogen substitutions | IC₅₀ values ranging from 12.75 to 162.05 µM (significantly more active than acarbose, IC₅₀ = 856.45 µM) | researchgate.net |

| Benzofurans from Morus genus | Natural product derivatives | Demonstrated α-glucosidase inhibitory effect | researchgate.net |

Biological Target Interaction Studies

Binding Affinity and Molecular Interactions with Biological Targets

To understand the mechanism of action at a molecular level, computational and experimental studies have been conducted on derivatives of 2,3-dihydrobenzofuran-5-carboxylic acid. For instance, a series of potent and selective cannabinoid receptor 2 (CB2) agonists were developed from a 3-benzyl-3-methyl-2,3-dihydrobenzofuran-5-carboxylic acid scaffold. nih.gov The CB2 receptor is an emerging target for treating neuropathic pain and neuroinflammation. nih.gov

Binding mode prediction through ligand-steered modeling revealed the key interactions between these derivatives and the CB2 receptor. nih.gov The binding is primarily governed by hydrogen bonds, π-π stacking, and van der Waals interactions with residues in helices 3–7 of the receptor. nih.gov Modeling studies have highlighted the presence of an aromatic pocket within these helices, surrounded by key residues such as Y5.39, F5.46, W5.43, and W6.48. nih.gov The orientation of substituents on the benzofuran ring is critical; for example, a 2-naphthyl group oriented deeper into this pocket can abolish the crucial π-stacking interaction with W6.48, leading to a loss of activity. nih.gov

Iv. Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituent Groups on Efficacy and Selectivity

The efficacy and selectivity of 2,3-dihydrobenzofuran-5-carboxylic acid derivatives can be finely tuned by introducing various substituent groups at specific positions on the bicyclic core.

Systematic modifications have highlighted the critical role of substitution patterns in determining the biological profile of these compounds.

C-2 Position: The C-2 position of the dihydrofuran ring is a key site for modification. For instance, in the development of serotonin-3 (5-HT3) receptor antagonists, the introduction of methyl groups at this position significantly increased pharmacological activity. nih.gov A clear trend was observed where dimethyl substitution was more potent than monomethyl substitution, which in turn was more potent than the unsubstituted dihydrofuran. nih.gov Similarly, SAR studies on benzofuran (B130515) derivatives for anticancer activity have identified that introducing an ester or a heterocyclic ring at the C-2 position is crucial for cytotoxicity. nih.govnih.gov

C-3 Position: The C-3 position also offers a valuable handle for modulating activity. The synthesis of derivatives with substitutions at C-3 allows for the exploration of chemical space and the optimization of interactions with biological targets. researchgate.net For example, the creation of chiral tertiary alcohols at the C-3 position has been a strategy in synthesizing novel 2,3-dihydrobenzofurans. organic-chemistry.org

C-5 Position: The substituent at the C-5 position on the benzene (B151609) ring, where the carboxylic acid is located in the parent compound, is vital. In the context of antimalarial agents, a 5-substituted benzofuran-2-yl amide moiety was found to be preferable for activity, with the absence of a substituent at this position leading to a significant loss of potency. nih.gov In a related naphthofuran series designed as anticancer agents, the presence of a chlorine atom at the 5-position influenced the inhibition of NF-κB activity. nih.gov

The nature of the functional groups attached to the scaffold dramatically influences the compound's biological and pharmacological properties.

Carboxylic Acid and Esters: The carboxylic acid group is a critical functional group that can participate in hydrogen bonding and ionic interactions with target proteins. ashp.org Its presence is often crucial for the anti-inflammatory properties of certain drug classes. reachemchemicals.com This group can be readily converted into esters or amides, which serves as a common strategy to alter a compound's pharmacokinetic profile and biological activity. acs.orgsmolecule.com For example, SAR studies have shown that an ester group at the C-2 position is a key determinant for the cytotoxic activity of some benzofuran compounds. nih.gov

Halogens: The introduction of halogen atoms (e.g., chlorine, fluorine) is a widely used tactic in medicinal chemistry to enhance biological activity. Halogens can increase a compound's hydrophobicity, which may improve membrane permeability, and their electron-withdrawing nature can alter the electronic properties of the molecule. researchgate.netmdpi.com Studies on benzofuran derivatives have shown that halogen substitution on an N-phenyl ring can be beneficial for cytotoxic properties. researchgate.netmdpi.com The position of the halogen is critical; for instance, a fluorine atom at the para position of a benzofuran ring was found to increase inhibitory potency. mdpi.com

Amino Group: The incorporation of amino groups can significantly enhance the biological activities of benzofuran derivatives. mdpi.com For example, N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives have been synthesized as potent 5-HT3 receptor antagonists. nih.gov The basic nature of the amino group allows for the formation of salt forms, which can improve solubility and bioavailability.

| Position | Substituent | Effect on Biological Activity | Example Target/Activity | Reference |

|---|---|---|---|---|

| C-2 | Methyl Groups (mono, di) | Increased potency (dimethyl > monomethyl) | 5-HT3 Receptor Antagonism | nih.gov |

| C-2 | Ester/Heterocycle | Crucial for activity | Anticancer (Cytotoxicity) | nih.govnih.gov |

| C-5 | Amide moiety | Preferred for potency | Antimalarial | nih.gov |

| - | Halogen (e.g., Cl, F) | Enhanced potency and cytotoxicity | Anticancer, Enzyme Inhibition | mdpi.com |

| C-3 | Amino Group | Enhanced biological activities | General Bioactivity | mdpi.com |

Stereochemical Considerations in Biological Activity

Many biologically active 2,3-dihydrobenzofuran derivatives contain one or more chiral centers, making stereochemistry a critical factor in their pharmacological activity. researchgate.netorganic-chemistry.orgnih.gov The three-dimensional arrangement of atoms can lead to significant differences in how a molecule interacts with its biological target, which is typically a chiral macromolecule like a protein or nucleic acid.

The separation and testing of individual enantiomers (non-superimposable mirror images) of chiral 2,3-dihydrobenzofuran derivatives have often revealed that one enantiomer is significantly more active than the other.

In the case of 5-HT3 receptor antagonists with a methyl group at the C-2 position, the (2S)-methyl enantiomer was found to contribute more to the enhancement of pharmacological activity than the (2R)-methyl enantiomer. nih.gov

For a series of antimalarial N2-acyl tetrahydro-β-carbolines featuring a benzofuran moiety, the pure (R)-enantiomer demonstrated pharmacological superiority over its (S)-counterpart. nih.gov

These findings underscore the importance of controlling stereochemistry during synthesis to produce the more active enantiomer, thereby maximizing therapeutic efficacy.

| Compound Series | Chiral Center | More Active Enantiomer | Biological Target/Activity | Reference |

|---|---|---|---|---|

| 2-methyl-2,3-dihydrobenzofuran derivatives | C-2 | (S)-enantiomer | 5-HT3 Receptor Antagonism | nih.gov |

| N2-acyl tetrahydro-β-carbolines | - | (R)-enantiomer | Antimalarial | nih.gov |

V. Computational and Theoretical Studies

Molecular Docking and Binding Mode Prediction

Molecular docking and binding mode prediction are powerful computational techniques used to understand the interaction between a ligand, such as 2,3-Dihydrobenzofuran-5-Carboxylic Acid, and a target receptor at the molecular level. These methods are instrumental in rational drug design and in elucidating the structure-activity relationships of compounds.

The prediction of binding energies and the nature of intermolecular interactions are central to molecular docking studies. For derivatives of 2,3-dihydrobenzofuran (B1216630), computational analyses have been employed to predict their binding affinity and mode of interaction with protein targets. These studies reveal that the binding is typically governed by a combination of hydrogen bonds and hydrophobic interactions. The carboxylic acid moiety of these compounds is a key player in forming hydrogen bonds with specific amino acid residues in the receptor's binding pocket.

For instance, in the context of histone deacetylase (HDAC) inhibitors, the carbonyl and amino groups of similar small molecules are known to chelate with the zinc ion in the active site and form hydrogen bonds with surrounding residues like histidine and tyrosine. nih.gov Similarly, the pyrazine (B50134) and pyrimidine (B1678525) linkers in these inhibitors engage in π–π stacking interactions within hydrophobic tunnels formed by phenylalanine residues. nih.gov While specific binding energy values for this compound are not extensively reported in the public domain, studies on analogous benzofuran (B130515) derivatives binding to bovine serum albumin (BSA) have shown favorable global energies, indicating stable complex formation. unicas.it In one such study, a monofuran derivative exhibited a global energy of -40.05 kJ/mol, with significant contributions from both hydrogen bonding and hydrophobic interactions with residues like glutamic acid, serine, lysine, leucine, and isoleucine. unicas.it

| Interaction Type | Potential Interacting Residues | Contributing Moiety of Ligand |

|---|---|---|

| Hydrogen Bonds | Histidine, Tyrosine, Glutamic Acid, Serine, Lysine | Carboxylic Acid |

| Hydrophobic Interactions | Phenylalanine, Leucine, Isoleucine | Benzofuran Ring |

| π–π Stacking | Phenylalanine | Benzene (B151609) Ring of Benzofuran |

For receptors where a crystal structure is not available, such as the active state of many G-protein-coupled receptors (GPCRs) like the cannabinoid receptor 2 (CB2), ligand-steered modeling is a crucial computational strategy. nih.govresearchgate.net This approach utilizes known ligands to guide the modeling of the receptor's binding site. nih.gov For the design of potent and selective CB2 agonists based on the 2,3-dihydro-1-benzofuran scaffold, ligand-steered homology modeling has been successfully applied. nih.gov

This method considers both the ligand and the receptor as flexible entities, allowing for a more realistic simulation of the binding event through a docking-based stochastic global energy minimization procedure. nih.govresearchgate.net This ensures a thorough exploration of the interaction energy landscape. nih.gov Through this multidisciplinary approach, which combines medicinal chemistry with computational modeling, novel 2,3-dihydro-1-benzofuran derivatives have been identified as potent and selective CB2 agonists. nih.govscilit.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the properties of molecules like this compound and its derivatives.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. jetir.orgresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity and polarizability. jetir.org

DFT calculations on benzofuran derivatives have been performed to determine these properties. For example, a study on 7-methoxy-benzofuran-2-carboxylic acid reported a HOMO-LUMO energy gap of 4.189 eV, indicating that the molecule is likely to be reactive. jetir.org Another investigation on chalcones linked to 2,3-dihydrobenzofuran also involved the calculation and discussion of the HOMO-LUMO gap to understand charge transfer within the molecules. researchgate.net These studies highlight the utility of HOMO-LUMO gap analysis in predicting the electronic behavior of benzofuran-based compounds.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 7-methoxy-benzofuran-2-carboxylic acid | Not Specified | Not Specified | 4.189 |

| Generic Benzofuran Derivative | -6.367 | -1.632 | 4.735 |

DFT calculations are also employed to determine various molecular descriptors, vibrational frequencies, and the distribution of electronic charge. These parameters provide deep insights into the molecule's structural and chemical characteristics. Theoretical calculations of vibrational spectra (FT-IR) for benzofuran derivatives have shown excellent agreement with experimental data. jetir.org

The molecular electrostatic potential (MEP) surface is another important output of DFT calculations, which helps in understanding the charge distribution and predicting sites for electrophilic and nucleophilic attack. jetir.orgnih.gov For 2-aryl-1,2,3-triazol-5-carboxylic acids, DFT studies have shown that the highest negative charge is concentrated on the oxygen atoms of the carboxylic acid group, indicating these as likely sites for interaction with biological targets. nih.gov The analysis of bond lengths and angles provides further details on the molecular geometry, with studies on 7-methoxy-benzofuran-2-carboxylic acid identifying the O-H bond in the carboxylic acid group as the shortest and strongest. jetir.org

Homology Modeling of Receptors (e.g., GPCRs, CB2)

Homology modeling is a computational technique used to generate a three-dimensional model of a protein from its amino acid sequence, based on the known structure of a homologous protein (the template). This method is particularly valuable for studying proteins where experimental structures are difficult to obtain, such as G-protein-coupled receptors (GPCRs). researchgate.netnih.gov

The cannabinoid receptor 2 (CB2), a member of the GPCR family, is a significant therapeutic target, and its structure has been modeled using homology-based approaches. researchgate.netresearchgate.net The crystal structures of other GPCRs, such as the β2-adrenergic receptor, have served as templates for building models of the CB2 receptor. researchgate.netnih.gov These models are crucial for structure-based drug discovery efforts, enabling the rationalization of structure-activity relationship (SAR) data for ligands like the 2,3-dihydrobenzofuran derivatives. researchgate.net By docking these ligands into the homology model of the CB2 receptor, researchers can predict binding modes and design new compounds with improved affinity and selectivity. nih.gov The reliability of these models is often validated by their ability to correctly predict the binding of known active and inactive compounds. researchgate.net

Structure-Reactivity Studies for Mechanistic Insights

Computational and theoretical studies are pivotal in elucidating the relationship between the molecular structure of this compound derivatives and their chemical reactivity. These investigations provide mechanistic insights that are crucial for designing novel compounds with tailored biological activities. Methodologies such as Density Functional Theory (DFT) are employed to analyze electronic properties, which in turn govern the reactivity of these molecules.

Frontier Molecular Orbitals and Reactivity Descriptors:

The reactivity of a chemical compound is largely determined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.net

DFT calculations have been performed on various 2,3-dihydrobenzofuran derivatives to determine these parameters. For instance, studies on 2,3-Dihydrobenzofuran-2-carboxylates have shown that the HOMO-LUMO energy gap is influenced by the nature of substituents on the dihydrobenzofuran core. This variation in the energy gap helps to explain the differing reactivity and biological activity among derivatives. researchgate.net Molecular electrostatic potential analysis is another tool used to understand reactivity by identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. nih.gov

| Derivative Number | Substituent at Position 3 | Calculated HOMO-LUMO Gap (eV) | Implication |

|---|---|---|---|

| 6 | -H | 0.23450 | Lower Reactivity |

| 7 | -CH3 | 0.20104 | Higher Reactivity |

| 8 | -C2H5 | 0.20711 | Moderate-High Reactivity |

| 9 | -C6H5 | 0.16533 | Highest Reactivity |

Structure-Activity Relationships (SAR) in Biological Systems:

Structure-activity relationship (SAR) studies investigate how modifications to a molecule's structure affect its biological activity, providing mechanistic clues about its interaction with biological targets. For derivatives of the 2,3-dihydrobenzofuran carboxylic acid scaffold, several key structural features have been identified that modulate their efficacy as therapeutic agents.

Anticancer and NF-κB Inhibitory Activity: In a series of 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives, specific substitutions on the N-phenyl ring were found to be critical for potency. nih.gov The presence of groups exhibiting a positive mesomeric effect (+M effect) and increased hydrophobicity potentiated both the anticancer and NF-κB inhibitory activities. nih.govresearchgate.net This suggests that electron-donating properties and favorable hydrophobic interactions with the target protein are key mechanistic drivers.

PARP-1 Inhibition: For 2,3-dihydrobenzofuran-7-carboxamide (B140375) derivatives, a structure-based design approach revealed that modifications at the 2-position of the scaffold were particularly effective. acs.org Substituted benzylidene groups at this position led to the most potent inhibitors, with a 3,4-dihydroxybenzylidene derivative showing a 30-fold improvement in potency. acs.org This indicates that the volume and electronic nature of the substituent at C-2 are crucial for fitting into the active site of the PARP-1 enzyme.

PPARα Agonism: Systematic SAR studies of 2,3-dihydrobenzofuran-2-carboxylic acids identified several structural elements essential for potent and subtype-selective PPARα agonism, which is relevant for treating dyslipidemia. nih.gov These findings highlight how specific arrangements of functional groups are necessary to achieve selective interaction with a particular nuclear receptor subtype.

General Cytotoxicity: The introduction of halogen atoms, such as bromine, to methyl or acetyl groups attached to the benzofuran system has been shown to increase the cytotoxic activity of the compounds against cancer cell lines. researchgate.net

These studies collectively demonstrate that the reactivity and biological function of this compound and its analogs can be finely tuned by strategic structural modifications. Computational models and SAR analyses provide a rational framework for understanding these relationships, guiding the development of new derivatives with enhanced therapeutic potential.

| Scaffold | Target/Activity | Favorable Structural Features | Reference |

|---|---|---|---|

| 2,3-Dihydrobenzofuran-2-carboxylic acid N-phenylamides | Anticancer / NF-κB Inhibition | +M effect and hydrophobic groups on the N-phenyl ring | nih.gov |

| 2,3-Dihydrobenzofuran-7-carboxamides | PARP-1 Inhibition | Substituted benzylidene groups at the 2-position | acs.org |

| 2,3-Dihydrobenzofuran-2-carboxylic acids | PPARα Agonism | Specific key structural elements for subtype selectivity | nih.gov |

| General Benzofuran Derivatives | Cytotoxicity | Bromine substitution on attached alkyl/acetyl groups | researchgate.net |

Vi. Applications Beyond Medicinal Chemistry

Materials Science Applications

In materials science, the structural rigidity and potential for electronic modification of the 2,3-dihydrobenzofuran (B1216630) scaffold are highly valued. This has led to its exploration as a key component in the synthesis of advanced polymers and functional materials designed for specific, high-performance applications.

The 2,3-dihydrobenzofuran-5-carboxylic acid moiety serves as a monomer for creating polymers with desirable characteristics, particularly high thermal stability. The rigid benzofuran (B130515) unit, when incorporated into a polymer backbone, can restrict chain mobility and increase the energy required for thermal degradation. This makes it a candidate for producing heat-resistant polymers such as polyamides and polyimides. For instance, related structures like 1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carboxylic acid are known to be polymerized with isocyanates to form polymers used in demanding applications. nih.gov Polymers derived from furan-based dicarboxylic acids are noted for their enhanced thermo-mechanical properties. researchgate.netrsc.org The aromatic nature of the core also suggests potential for creating polymers with interesting electronic properties, including photoconductivity, although this area remains a subject of ongoing research.

| Mechanical Strength | Incorporation of the stiff benzofuran unit into the polymer backbone can lead to materials with high tensile strength and modulus. | High-performance plastics, composite materials |

The dihydrobenzofuran scaffold is a valuable building block for functional materials where molecular structure dictates performance, such as in liquid crystals and photovoltaic devices.

Liquid Crystals: The benzofuran core has been successfully used to design and synthesize novel liquid crystal compounds. researchgate.net Research has shown that modifying the benzofuran ring with different substituents allows for the fine-tuning of mesomorphic and physical properties. For example, the introduction of fluorine atoms to the benzofuran core can significantly alter the dielectric anisotropy and broaden the nematic temperature range of the resulting liquid crystal material. researchgate.net Other studies have synthesized new liquid crystals with negative dielectric anisotropy by adjusting substituents on the benzofuran ring, demonstrating its utility in creating materials for advanced display technologies. researchgate.net

Photovoltaic Materials: In the field of photovoltaics, particularly dye-sensitized solar cells (DSSCs), heterocyclic compounds bearing carboxylic acid groups are of great interest. orientjchem.org The carboxylic acid functions as a critical anchoring group, binding the dye molecule to the surface of a semiconductor electrode (typically TiO₂), which is essential for efficient electron injection from the photo-excited dye into the semiconductor. nih.govnih.gov While research has highlighted various heterocyclic cores like benzimidazole (B57391) and benzoxadiazole for this purpose orientjchem.orgthesciencein.org, the fundamental principle applies directly to this compound. Its structure provides a stable framework that can be chemically modified to optimize light absorption and electronic properties, making it a promising candidate for the development of new organic sensitizers for solar cells. researchgate.net

| Sensors | Can be integrated into liquid crystal systems used for chemical and biological sensing. rdd.edu.iq | Response to external stimuli, selectivity. |

Agricultural Applications

The structural motifs present in this compound are also found in compounds developed for the agricultural sector. The benzofuran ring system and carboxylic acid derivatives are known components in various agrochemicals.

Carboxylic acids and their derivatives are a well-established and significant class of compounds in the development of herbicides. nih.govresearchgate.net They are found in numerous natural and synthetic molecules with proven bioactivity against various weeds. Furthermore, benzofuran derivatives are utilized in diverse agricultural applications. researchgate.net The conversion of the carboxylic acid group into amides (carboxamides) is a common strategy in agrochemical design. For example, novel diamide (B1670390) compounds have been synthesized and shown to possess both fungicidal and insecticidal properties. nih.gov Heterocyclic carboxamides, such as N-thienylcarboxamides, have demonstrated potent fungicidal activity by inhibiting succinate (B1194679) dehydrogenase in plant pathogens. nih.gov This body of research indicates that derivatives of this compound, particularly its amides, are promising candidates for the development of new active ingredients in herbicides, fungicides, and insecticides.

Table 3: Potential Agricultural Roles of this compound Derivatives